2,2-Dibromo-5,5-dimethylcyclohexane-1,3-dione
CAS No.: 21428-65-9
Cat. No.: VC16056166
Molecular Formula: C8H10Br2O2
Molecular Weight: 297.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21428-65-9 |
|---|---|
| Molecular Formula | C8H10Br2O2 |
| Molecular Weight | 297.97 g/mol |
| IUPAC Name | 2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione |
| Standard InChI | InChI=1S/C8H10Br2O2/c1-7(2)3-5(11)8(9,10)6(12)4-7/h3-4H2,1-2H3 |
| Standard InChI Key | MFVLTURDATWEKO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=O)C(C(=O)C1)(Br)Br)C |
Introduction
Chemical Identification and Structural Features
Nomenclature and Molecular Descriptors
The IUPAC name 2,2-dibromo-5,5-dimethylcyclohexane-1,3-dione systematically describes its substitution pattern . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 21428-65-9 | |
| DSSTox Substance ID | DTXSID40410583 | |
| SMILES | CC1(CC(=O)C(C(=O)C1)(Br)Br)C | |
| InChIKey | MFVLTURDATWEKO-UHFFFAOYSA-N |
Synonyms include 2,2-dibromo-5,5-dimethyl-1,3-cyclohexanedione and SCHEMBL3997502, among others .
Molecular Geometry
XLogP3 calculations indicate moderate lipophilicity (2.4), suggesting limited water solubility . The cyclohexane ring adopts a chair conformation, with bromine atoms occupying axial positions to minimize steric strain .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis method involves bromination of 5,5-dimethylcyclohexane-1,3-dione using bromine in acetic acid . A 1996 protocol from Synthetic Communications reports a 72% yield under optimized conditions :
Reaction parameters:
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Temperature: 0–5°C (prevents debromination)
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Stoichiometry: 2.2 equivalents Br₂
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Workup: Precipitation in ice-water followed by recrystallization from ethanol .
Purification and Characterization
Purified via fractional crystallization (mp: 142–144°C, unconfirmed) . Structural confirmation employs -NMR ( 1.25 ppm, singlet, 6H for methyl groups) and IR spectroscopy ( 1740 cm⁻¹) .
Physicochemical Properties
The compound’s low hydrogen bond donor count (0) and moderate topological polar surface area (34.1 Ų) suggest limited membrane permeability .
Reactivity and Functional Transformations
Halogen-Lithium Exchange
The bromine atoms undergo transmetallation with organolithium reagents, enabling access to bis-lithiated intermediates:
These intermediates participate in cross-couplings to form carbon-carbon bonds .
Cycloaddition Reactions
The electron-deficient diketone moiety engages in Diels-Alder reactions with dienes. For example, reaction with 1,3-butadiene yields bicyclic adducts:
Regioselectivity is controlled by bromine’s electron-withdrawing effects .
Applications in Organic Synthesis
Bromination Reagent
The compound serves as a bromine donor in radical reactions. For example, it brominates allylic positions in terpenes under UV irradiation .
Building Block for Heterocycles
Cyclocondensation with hydrazines produces pyridazine derivatives, as demonstrated in the synthesis of antifungal agents :
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